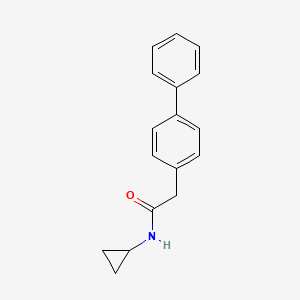![molecular formula C10H14N2O2 B4430546 ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)
ethyl [1-(4-pyridinyl)ethyl]carbamate
Overview
Description
Ethyl [1-(4-pyridinyl)ethyl]carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family of chemicals. This compound has been used to control pests in agriculture, forestry, and domestic settings. The synthesis of carbaryl involves the reaction of 1-naphthol and methyl isocyanate, followed by the addition of ethyl alcohol. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system. This results in the accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on non-target organisms. In mammals, ethyl [1-(4-pyridinyl)ethyl]carbamate can cause cholinergic symptoms, such as excessive salivation, sweating, and respiratory distress. It can also cause liver damage and affect the reproductive system. In birds, this compound can cause behavioral changes, such as decreased feeding and grooming, as well as neurological effects, such as ataxia and convulsions.
Advantages and Limitations for Lab Experiments
Carbaryl has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for insecticide studies. It is also highly effective against a wide range of insect pests, making it a valuable tool for researchers. However, ethyl [1-(4-pyridinyl)ethyl]carbamate has several limitations. It is toxic to many non-target organisms, including beneficial insects, birds, and mammals. It also has a relatively short half-life in the environment, which can limit its effectiveness in some situations.
Future Directions
There are several possible future directions for research on ethyl [1-(4-pyridinyl)ethyl]carbamate. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the development of new formulations of this compound that are more effective and have a longer half-life in the environment. Additionally, there is a need for further research on the ecological impacts of this compound and other insecticides, particularly on pollinators and other beneficial insects.
Scientific Research Applications
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. Scientific research has shown that ethyl [1-(4-pyridinyl)ethyl]carbamate is effective against a broad range of insect pests, including aphids, beetles, and caterpillars. However, it is also toxic to many beneficial insects, such as bees and butterflies, as well as to birds and mammals.
properties
IUPAC Name |
ethyl N-(1-pyridin-4-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)12-8(2)9-4-6-11-7-5-9/h4-8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMPWXUVPZFHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromo-3-chloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4430463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430478.png)
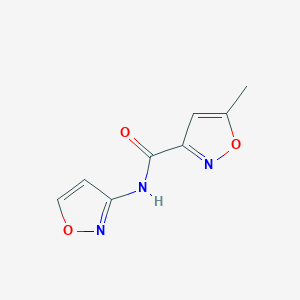
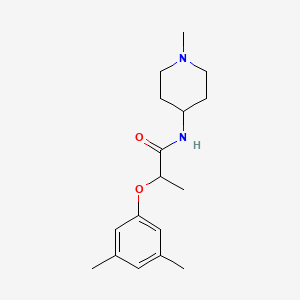
![1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4430490.png)
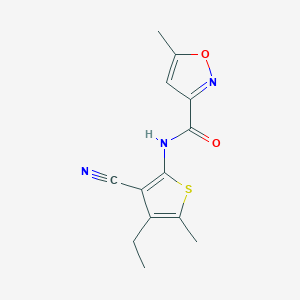
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4430501.png)
![3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430510.png)
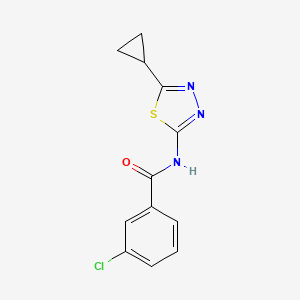
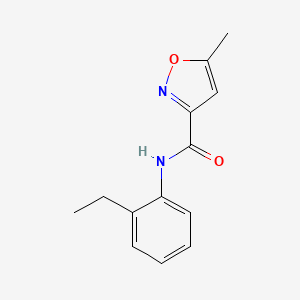

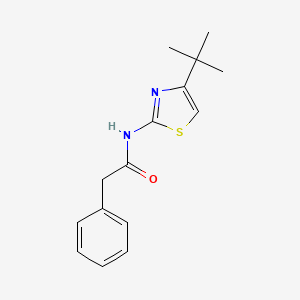
![1-(2-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4430535.png)
